N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, involves a multi-step process starting from o-phenylenediamine. This process includes the formation of an N-alkylated benzimidazole 2-carboxaldehyde, which is a key intermediate in the synthesis of these compounds. The synthesis yields a variety of compounds with good to excellent yields, indicating a robust and efficient synthetic route .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been thoroughly investigated using spectroscopic methods and X-ray diffraction. Additionally, Density Functional Theory (DFT) studies, including the B3LYP/6-31 G(d, p) method, have been employed to calculate the molecular structure, which showed good agreement with the experimental data. The charge distribution across different atomic sites was computed using the natural bond orbital (NBO) method, providing insight into the electronic properties of the molecules .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving the compound "N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide", the synthesis of related oxazepine derivatives suggests that these compounds can be modified through various chemical reactions. The cyclization reactions, as mentioned in the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, indicate the potential for creating diverse derivatives with different substituents, which could also be applicable to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds have been characterized using spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. These techniques provide detailed information about the molecular structure and the nature of chemical bonds within the compound. The X-ray crystallographic data further confirm the molecular geometry and offer insights into the solid-state structure. The study of nonlinear optical (NLO) properties through computational hyperpolarizability studies reveals that some of these compounds, particularly Compound 9 from the first paper, have promising applications in NLO technologies .
Bioactivity Analysis
The bioactivity of related compounds, specifically 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, has been evaluated in vitro using the MTT method against various cancer cell lines. Some of these compounds have shown significant antiproliferative activities, particularly against PC3 cells, with IC(50) values ranging from 0.2 to 1.8 µM. This suggests that the compound of interest may also possess bioactive properties that could be explored for potential therapeutic applications .
properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2)10-23-14-9-11(6-7-12(14)19(3)16(17)21)18-15(20)13-5-4-8-22-13/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJEFFLMNJDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3CCCO3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide |
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